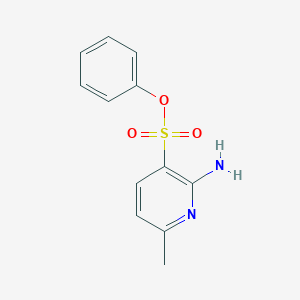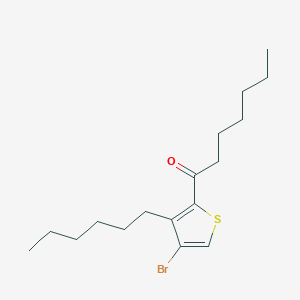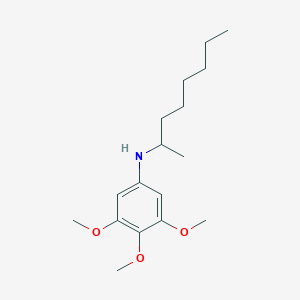![molecular formula C19H27Cl2FN2O B12604309 3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide CAS No. 918430-53-2](/img/structure/B12604309.png)
3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with dichloro and fluoro groups, as well as a hexylpiperidinyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 3,5-dichlorobenzoic acid, undergoes nitration to form 3,5-dichloro-4-nitrobenzoic acid. This intermediate is then reduced to 3,5-dichloro-4-aminobenzoic acid.
Amidation: The aminobenzoic acid is then reacted with 4-fluoro-1-hexylpiperidine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of greener chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-fluoro-1-nitrobenzene
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
- 3,5-Dichloro-2,4,6-trifluoropyridine
Uniqueness
3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity and potential biological activity .
Properties
CAS No. |
918430-53-2 |
|---|---|
Molecular Formula |
C19H27Cl2FN2O |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C19H27Cl2FN2O/c1-2-3-4-5-8-24-9-6-19(22,7-10-24)14-23-18(25)15-11-16(20)13-17(21)12-15/h11-13H,2-10,14H2,1H3,(H,23,25) |
InChI Key |
CNDGDPNYGSGODU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCC(CC1)(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)

![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)



![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)


![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)

![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)
